molecular formula C12H18ClNO2 B1471144 2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride CAS No. 1803570-08-2

2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

Cat. No.: B1471144
CAS No.: 1803570-08-2
M. Wt: 243.73 g/mol
InChI Key: QIZYGPWBECPFJS-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride, also known as MTA, is a chemical compound that has been extensively studied for its potential in various scientific research applications. MTA is a derivative of the amino acid phenylalanine and has been found to possess a wide range of biochemical and physiological effects. In

Scientific Research Applications

Green Synthesis Approaches

A study by Reddy, Ramana Reddy, and Dubey (2014) highlighted the green synthesis of potential analgesic and antipyretic compounds, demonstrating an environmental-friendly approach in drug design. Although not directly mentioning the target compound, their methodology can inspire similar approaches for its synthesis and application, emphasizing sustainability in chemical processes (Reddy, Ramana Reddy, & Dubey, 2014).

Synthesis of Chemical Intermediates

Research by Shchurova et al. (2022) explored synthetic processes for methyl derivatives of sym-triaminobenzene, crucial in producing dyes, pigments, and medicinal drugs. Their work on catalytic hydrogenation to produce triamino derivatives provides valuable insights into producing similar complex organic compounds, including those related to 2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride (Shchurova et al., 2022).

Novel Compound Synthesis for Medical Applications

Hu Jia-peng (2012) detailed the improved synthesis of Clopidogrel Sulfate, a process highlighting the versatility of similar compounds in synthesizing critical intermediates for pharmaceuticals. This study's approach can be relevant for applications involving this compound in drug synthesis pathways (Hu, 2012).

Development of Polymeric Materials

A study on the synthesis of water-soluble phthalimide derivatives by Reddy, Kumari, and Dubey (2013) provides a framework for creating biologically active compounds with potential applications in medicine and materials science. Their synthetic routes and the resulting compound's properties may offer a template for research involving this compound (Reddy, Kumari, & Dubey, 2013).

Anticancer Compound Synthesis

Ravinaik et al. (2021) designed and synthesized a series of compounds with significant anticancer activity, demonstrating the critical role of chemical synthesis in drug development. While their focus was on different chemical structures, the principles and methodologies could apply to studies exploring anticancer applications of this compound (Ravinaik et al., 2021).

Properties

IUPAC Name

2-(methylamino)-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13-4)12(14)15;/h5-6,11,13H,1-4H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYGPWBECPFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
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2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
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2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
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2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
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2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
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2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

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